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3-Indolyl--D-glucuronideCyclohexylammoniumsalt

Catalog No.
S3328987
CAS No.
216971-58-3
M.F
C20H28N2O7
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Indolyl--D-glucuronideCyclohexylammoniumsalt

CAS Number

216971-58-3

Product Name

3-Indolyl--D-glucuronideCyclohexylammoniumsalt

IUPAC Name

cyclohexanamine;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid

Molecular Formula

C20H28N2O7

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C14H15NO7.C6H13N/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;7-6-4-2-1-3-5-6/h1-5,9-12,14-18H,(H,19,20);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1

InChI Key

YGIPNZMTCTUCAX-CYRSAHDMSA-N

SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Synonyms

indoxyl glucuronide, indoxyl-beta-D-glucuronide

Canonical SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O

Isomeric SMILES

C1CCC(CC1)N.C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

3-Indolyl-β-D-glucuronide cyclohexylammonium salt is a chemical compound characterized by its structural composition, which includes an indole moiety linked to a glucuronic acid derivative and cyclohexylammonium. The compound's molecular formula is C20H26BrClN2O7C_{20}H_{26}BrClN_2O_7, and it has a molecular weight of approximately 521.79 g/mol. This compound is notable for its use as a substrate in biochemical assays, particularly for the enzyme β-glucuronidase, which catalyzes the hydrolysis of glucuronides, leading to the formation of an insoluble blue chromophore upon enzymatic activity .

High-Performance Liquid Chromatography (HPLC) Applications:

IBGC finds its primary application in scientific research as a HPLC-grade reagent. Its exceptional purity (≥98%) ensures accurate and reliable identification and quantification of target compounds in complex biological samples []. This makes IBGC a valuable tool for various research fields, including:

  • Drug metabolism studies: IBGC can be used to assess the metabolic fate of drugs in the body. By analyzing the presence and concentration of drug metabolites in biological fluids like urine or blood plasma, researchers can gain insights into drug efficacy, safety, and potential interactions with other medications [].
  • Enzymatic assays: IBGC plays a crucial role in studying the activity and function of specific enzymes involved in various metabolic pathways. By monitoring the production of specific metabolites generated by enzymatic reactions, researchers can gain valuable information about enzyme function and potential dysregulation in disease states [].
  • Protein analysis: IBGC can be used to investigate protein-ligand interactions. By studying how IBGC binds to specific proteins, researchers can gain insights into protein structure, function, and potential drug targets [].

Overall, IBGC's high purity and well-defined characteristics make it a reliable and versatile tool for various research applications in the field of biochemistry and related scientific disciplines.

  • The information provided is based on product descriptions and scientific articles related to the use of IBGC in research. It is not intended to be a comprehensive review of all potential applications.
  • Further research is recommended to explore the specific applications of IBGC relevant to your particular field of study.

The primary reaction involving 3-Indolyl-β-D-glucuronide cyclohexylammonium salt is its enzymatic hydrolysis by β-glucuronidase. This reaction results in the cleavage of the glucuronide bond, producing indole and glucuronic acid derivatives. The hydrolysis can be represented as follows:

3 Indolyl D glucuronide+H2OβglucuronidaseIndole+Glucuronic Acid\text{3 Indolyl D glucuronide}+\text{H}_2\text{O}\xrightarrow{\beta-\text{glucuronidase}}\text{Indole}+\text{Glucuronic Acid}

This reaction is significant in various biological contexts, including drug metabolism and detoxification processes.

3-Indolyl-β-D-glucuronide cyclohexylammonium salt exhibits biological activity primarily through its interaction with β-glucuronidase. It serves as a substrate for this enzyme, facilitating studies in pharmacology and toxicology. The product of its enzymatic hydrolysis, indole, has been implicated in various physiological processes, including modulation of neurotransmitter systems and potential roles in cancer biology .

The synthesis of 3-Indolyl-β-D-glucuronide cyclohexylammonium salt can be achieved through several methods:

  • Condensation Reaction: Combining indole derivatives with glucuronic acid under acidic conditions, followed by neutralization with cyclohexylamine.
  • Protective Group Strategy: Using protective groups on hydroxyl functionalities during the synthesis to prevent unwanted reactions.
  • Purification: The final product is typically purified via recrystallization or chromatography to achieve high purity levels (>98% by HPLC) .

The primary applications of 3-Indolyl-β-D-glucuronide cyclohexylammonium salt include:

  • Biochemical Research: Used as a substrate in assays to measure β-glucuronidase activity.
  • Drug Metabolism Studies: Helps in understanding the metabolic pathways involving glucuronidation.
  • Histochemical Staining: Employed in histological techniques to visualize enzyme activity in tissue samples.

Interaction studies have demonstrated that 3-Indolyl-β-D-glucuronide cyclohexylammonium salt can effectively engage with β-glucuronidase across various biological systems. These studies are crucial for understanding how different factors influence enzyme activity and substrate specificity, which can have implications for drug design and therapeutic interventions .

Several compounds share structural similarities with 3-Indolyl-β-D-glucuronide cyclohexylammonium salt. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-4-chloro-3-indolyl-β-D-glucuronide sodium saltIndole structure with bromine and chlorineMore soluble in water; used for similar enzymatic assays
6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium saltSimilar indole structure but with chlorine at position 6Different substitution pattern may affect enzyme specificity
5-Bromo-4-chloro-3-indolyl-β-D-glucuronide cyclohexylammonium saltContains both bromine and chlorineEnhanced stability under certain conditions

These compounds illustrate variations in halogen substitution and their implications for solubility, stability, and enzymatic interactions.

β-Glucuronidase Enzymatic Interactions

β-Glucuronidase catalyzes the hydrolysis of 3-Indolyl-β-D-glucuronide Cyclohexylammonium Salt, cleaving the β-glycosidic bond to release 3-chloroindoxyl and glucuronic acid. The liberated indoxyl derivatives undergo oxidative dimerization in the presence of oxygen, forming an insoluble salmon-colored precipitate [1] [3] [4]. This reaction is pH-dependent, with optimal activity observed in slightly acidic to neutral conditions (pH 6.0–7.5) [5].

The enzymatic mechanism follows a compulsory ordered bi-bi kinetic model, where uridine diphosphate glucuronic acid (UDPGA) binds first to the active site, followed by the substrate [6]. Structural studies reveal that β-glucuronidase employs a catalytic dyad of histidine and aspartic acid residues to stabilize the transition state during hydrolysis [6]. Mutagenesis experiments on bacterial β-glucuronidase (e.g., Escherichia coli GusA) demonstrate that substitutions at residues Glu413 and Tyr472 disrupt substrate binding, underscoring their roles in orienting the glucuronide moiety [6].

Table 1: Kinetic Parameters of β-Glucuronidase with 3-Indolyl-β-D-glucuronide Cyclohexylammonium Salt

ParameterValueConditionsSource
$$K_m$$ (Michaelis constant)0.45 mMpH 7.0, 37°C [3] [5]
$$V_{max}$$12.8 μmol/min/mgpH 7.0, 37°C [3] [5]
Optimal pH6.5–7.0Tris-HCl buffer [4] [5]

The cyclohexylammonium counterion enhances substrate solubility in aqueous buffers, facilitating uniform distribution in agar-based assays [1] [3]. However, at concentrations exceeding 10 mM, substrate inhibition occurs due to nonproductive binding at the enzyme’s allosteric sites [5].

Genomic Pathways in Glucuronide Processing

Glucuronidation, the conjugation of glucuronic acid to xenobiotics, is primarily mediated by UDP-glucuronosyltransferases (UGTs). The human genome encodes 19 functional UGT isoforms, categorized into UGT1A, UGT2A, and UGT2B subfamilies [6]. UGT1A1, UGT1A3, and UGT2B7 exhibit the highest activity toward indole derivatives, including 3-Indolyl-β-D-glucuronide [6].

Gene expression of UGTs is regulated by nuclear receptors such as the pregnane X receptor (PXR) and constitutive androstane receptor (CAR). Ligand-activated PXR binds to the UGT1A1 promoter, upregulating transcription in response to xenobiotics like rifampicin [6]. Single nucleotide polymorphisms (SNPs) in UGT1A1, notably UGT1A128, reduce enzymatic activity by 70%, impairing glucuronide formation and increasing systemic exposure to unconjugated substrates [6].

Table 2: Genetic Variants Affecting Glucuronidation Efficiency

GeneVariantFunctional ImpactPopulation Frequency
UGT1A1rs8175347Reduced promoter activity (−TA repeats)30–40% (Caucasian)
UGT2B7rs7439366Altered substrate specificity15–20% (Asian)

In enterocytes, microbial β-glucuronidases hydrolyze glucuronides, releasing aglycones that may undergo reabsorption (enterohepatic recirculation) [6]. This process is modulated by the gut microbiota composition, with Bacteroides and Clostridium species exhibiting the highest β-glucuronidase activity [6].

Cellular Transport Mechanisms

Cellular disposition of 3-Indolyl-β-D-glucuronide Cyclohexylammonium Salt is governed by efflux transporters, including multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) [6]. MRP2, localized to the apical membrane of hepatocytes, mediates biliary excretion of glucuronides, while BCRP facilitates intestinal secretion [6].

Table 3: Transporters Involved in Glucuronide Disposition

TransporterLocalizationSubstrate Affinity ($$K_m$$)Direction
MRP2Hepatocyte canaliculi45 μMEfflux
BCRPEnterocyte apical22 μMEfflux
OATP1B1Hepatocyte basolateral89 μMUptake

Organic anion transporting polypeptides (OATPs) mediate hepatic uptake of glucuronides from systemic circulation. OATP1B1 and OATP1B3 transport 3-Indolyl-β-D-glucuronide with $$K_m$$ values of 89 μM and 104 μM, respectively [6]. Competition with endogenous bilirubin glucuronide reduces hepatic uptake efficiency, potentially leading to hyperbilirubinemia in individuals with Gilbert’s syndrome [6].

In renal proximal tubules, glucuronides are reabsorbed via sodium-dependent glucose transporters (SGLTs) and excreted by MRP4 into urine [6]. The interplay between uptake and efflux transporters determines the compound’s plasma half-life, which ranges from 2–6 hours in preclinical models [6].

The enzyme kinetics of 3-Indolyl-β-D-glucuronide cyclohexylammonium salt with β-glucuronidase follows the classical Michaelis-Menten mechanism, characterized by the formation of a reversible enzyme-substrate complex followed by catalysis [1]. The catalytic mechanism involves two critical glutamic acid residues: Glu540 functioning as the nucleophilic residue and Glu451 serving as the acid-base catalyst [2]. The retaining mechanism begins with Glu540 acting as the catalytic nucleophile, forming an enzyme-substrate complex that eliminates the alcohol product, while Glu451 subsequently abstracts a proton from the catalytic water to cleave the intermediate and regenerate the active site [2].

Kinetic studies of structurally related indolyl glucuronides demonstrate substrate-dependent variations in enzymatic parameters. Indoxyl β-D-glucuronide exhibits monophasic Michaelis-Menten kinetics with a Km value of 1.04 ± 0.05 mM and Vmax of 521 ± 267 nmol/mg/h in kidney tissue [3]. In comparison, the halogenated derivative 5-bromo-4-chloro-3-indolyl β-D-glucuronide shows enhanced kinetic parameters with Km of 1.32 ± 0.25 mM and significantly higher Vmax of 1201 ± 462 nmol/mg/h in liver tissue [3]. These variations reflect the influence of substituent effects on substrate binding affinity and catalytic turnover rates.

The substrate binding process involves multiple non-covalent interactions within the enzyme active site. Experimental mutations of key catalytic residues result in substantial decreases in enzymatic activity, confirming their essential roles [2]. The tyrosine residue Tyr504 also contributes to catalysis through electrostatic stabilization, along with Asp207 which provides additional stabilization of the enzyme-substrate complex [2]. The binding affinity is further modulated by hydrophobic interactions between the indole moiety and amino acid residues such as Tyr29, Leu300, Pro323, Met393, Cys396, Arg436, and Leu322 [4].

Competitive inhibition studies reveal that structurally similar compounds can significantly affect enzyme kinetics. Glycyrrhizin demonstrates competitive inhibition with Ki values of 470 and 570 μM in liver and kidney tissues respectively [3]. Estradiol 3-glucuronide and paracetamol glucuronide also exhibit competitive inhibition patterns with Ki values ranging from 0.9 to 2 mM [3]. These inhibition profiles provide insights into the substrate specificity and binding requirements of the enzyme active site.

The enzyme-substrate interaction dynamics demonstrate conformational changes that occur during catalysis. Substrate-induced conformational changes generate high-affinity binding sites that are critical for catalytic function [5]. These conformational adaptations involve both local structural adjustments and global protein movements that optimize the catalytic environment for efficient substrate processing [6].

Structure-Activity Relationship Models

Structure-activity relationship analysis of 3-Indolyl-β-D-glucuronide cyclohexylammonium salt reveals several key structural determinants that influence biological activity and enzyme interaction. The indole core structure serves as the fundamental pharmacophore, providing essential aromatic interactions and serving as the primary recognition element for β-glucuronidase [7] [8]. The presence of the β-D-glucuronide moiety is critical for substrate recognition and represents the hydrolytic target for enzymatic cleavage [2].

Systematic studies of indole-based compounds demonstrate that substitution patterns significantly affect inhibitory potential against β-glucuronidase. Compounds containing dihydroxyl groups at ortho-meta positions on the phenyl ring exhibit superior activity compared to other substitution patterns [9]. The 2,3-dihydroxy analog represents the most potent configuration within tested series, achieving IC50 values as low as 0.5 ± 0.08 μM compared to the standard d-saccharic acid 1,4 lactone (IC50 = 48.1 ± 1.2 μM) [10]. This enhanced potency correlates with the position and proximity of hydroxyl groups, which facilitate stronger hydrogen bonding networks with active site residues [9].

The relationship between molecular structure and binding affinity follows predictable patterns based on electronic and steric effects. Electron-withdrawing groups such as halogens generally enhance binding affinity through improved electrostatic interactions with the enzyme active site [11] [12]. The 5-bromo-4-chloro substitution pattern exemplifies this effect, producing enhanced chromogenic properties while maintaining high enzymatic activity [11]. Conversely, bulky substituents may reduce binding affinity due to steric hindrance within the enzyme active site [5].

The cyclohexylammonium salt formation represents a critical structural modification that improves pharmaceutical properties without compromising biological activity [13]. This salt form enhances aqueous solubility and provides improved stability in solution, making it suitable for biochemical assays and research applications [14]. The optical activity of the compound, characterized by [α]20/D -80.0±5.0°, reflects the stereochemical configuration of the glucuronide moiety and influences enzyme recognition [13].

Quantitative structure-activity relationship models developed for indole derivatives demonstrate strong predictive capabilities. Multi-linear regression models utilizing genetic function approximation achieve high statistical fitness with R²trng = 0.954942 and robust internal validation parameters [4]. These models successfully predict the inhibitory activity of novel compounds based on molecular descriptors, enabling rational design approaches for optimized derivatives.

The molecular recognition process involves specific interactions between the indole nitrogen, aromatic ring system, and glucuronide substituent with complementary regions of the enzyme active site. Hydrogen bonding interactions with Glu540 and electrostatic interactions with His440 represent the primary binding determinants [4]. Additional stabilizing interactions include hydrophobic contacts with aromatic amino acid residues and van der Waals interactions that contribute to overall binding affinity [8].

Computational Approaches for Indolyl Derivatives

Computational methodologies provide comprehensive frameworks for understanding the molecular behavior and interactions of 3-Indolyl-β-D-glucuronide cyclohexylammonium salt. Density functional theory calculations represent the foundation for electronic structure analysis, with the B3LYP functional combined with the N07D basis set achieving optimal agreement with experimental vibrational data (mean unsigned error of 5.1 cm⁻¹ and root-mean-square error of 7.2 cm⁻¹) [15] [16]. These quantum chemical approaches enable accurate determination of molecular geometries, vibrational frequencies, and thermodynamic properties essential for understanding substrate behavior [17] [18].

Molecular dynamics simulations provide detailed insights into the conformational dynamics and stability of enzyme-substrate complexes. Extended simulations spanning 50 nanoseconds reveal consistent ligand-protein interactions through analysis of root mean square deviation, root mean square fluctuation, and ligand binding parameters [19]. The molecular dynamics approach successfully captures the folding motion of catalytic domains over dimerization domains, resulting in water molecule expulsion from the active site and stabilizing binding free energy contributions [6]. These simulations demonstrate that substrate binding induces favorable conformational changes that enhance the interaction between substrate and enzyme side chains.

Molecular docking studies facilitate prediction of binding affinities and identification of optimal binding poses within the enzyme active site. Computational docking of indole derivatives with β-glucuronidase reveals binding energies ranging from -9.5 to -11.349 kcal/mol, depending on structural modifications [4] [20]. The most active compounds establish extensive hydrogen bonding networks with critical active site residues, including interactions with Glu540, Glu451, and Tyr504 [4]. Docking results consistently demonstrate that compounds with appropriate substitution patterns achieve superior binding affinities through optimized complementarity with the enzyme binding pocket.

Quantitative structure-activity relationship modeling employs multiple computational approaches to predict biological activity from molecular structure. Machine learning algorithms, particularly random forest regression models, achieve exceptional predictive performance with R² values of 0.88 and root mean square errors of 0.32 on test datasets [21]. These models successfully integrate molecular descriptors representing electronic, steric, and topological properties to predict enantioselectivity and biological activity [21]. The k-Nearest Neighbor Molecular Field Analysis method provides three-dimensional QSAR capabilities that highlight steric and electrostatic requirements for effective ligand-receptor binding [22].

Virtual screening methodologies enable efficient exploration of chemical space for identification of novel lead compounds. Pharmacophore-based virtual screening approaches define spatial configurations of essential features that enable ligand molecules to interact with specific target receptors [23] [24]. These methods successfully screen large compound databases while maintaining computational efficiency and achieving enrichment rates comparable to other state-of-the-art virtual screening tools [25]. The integration of pharmacophore detection with molecular docking provides comprehensive workflows for drug discovery applications.

Advanced computational techniques including complete basis set extrapolation methods, coupled cluster calculations with single, double and perturbative triple excitations, and hybrid extrapolation schemes enable high-accuracy determination of molecular energetics [16]. Gas phase basicity and proton affinity calculations provide fundamental thermodynamic data for understanding molecular behavior in different environments [15]. Implicit solvation models such as SMD and SM8 facilitate accurate prediction of aqueous pKa values and solvation free energies [16].

Machine learning approaches represent emerging computational paradigms for molecular property prediction and design. Transformer-based models utilizing self and cross-attention mechanisms successfully integrate spectroscopic data from multiple sources to predict chemical structures with top-1 and top-10 accuracies of 51.2% and 71.1% respectively [26]. Graph-based deep learning models and tree-based algorithms demonstrate superior performance in active learning scenarios for molecular optimization and lead compound identification [27].

Wikipedia

3-Indoxyl-beta-D-glucuronic acid cyclohexylammonium salt

Dates

Last modified: 08-19-2023

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